molecular formula C24H18N2O3S B3259036 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 312929-49-0

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3259036
CAS No.: 312929-49-0
M. Wt: 414.5 g/mol
InChI Key: GWTAISADZNYBMN-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based benzamide derivative characterized by a central 1,3-thiazole ring substituted with a benzoyl group at position 5, a phenyl group at position 4, and a 4-methoxybenzamide moiety at position 2 (Figure 1).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-29-19-14-12-18(13-15-19)23(28)26-24-25-20(16-8-4-2-5-9-16)22(30-24)21(27)17-10-6-3-7-11-17/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTAISADZNYBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antiproliferative and anti-inflammatory activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H20N2O3S
  • Molecular Weight : 476.55 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole rings followed by acylation reactions. The synthesis pathway can be summarized as follows:

  • Formation of Thiazole Ring : The initial step involves the reaction of appropriate thioketones with aromatic aldehydes to form thiazole derivatives.
  • Acylation : The thiazole derivative is then acylated using benzoyl chloride to introduce the benzoyl group.
  • Final Modification : The introduction of the methoxy group is achieved through methylation reactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown selective cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1163.7
HEK2935.3

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, which may be mediated through oxidative stress pathways.

Anti-inflammatory Activity

In addition to its antiproliferative effects, this compound has also been evaluated for anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Antioxidative Properties : Research indicates that derivatives of thiazole compounds can exhibit antioxidative activity, which may contribute to their antiproliferative effects by preventing oxidative damage to cells .
  • Comparative Studies : In a comparative study with standard antiproliferative agents like doxorubicin and etoposide, the compound demonstrated comparable or superior activity against certain cancer cell lines .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's activity could be linked to its ability to modulate signaling pathways involved in apoptosis and inflammation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit potent antimicrobial activities. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that this compound exhibits significant anti-inflammatory activity in various models. For instance, it has been compared to standard anti-inflammatory drugs and shown to reduce inflammation markers effectively .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In several studies, it was found to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is attributed to its ability to interfere with specific signaling pathways involved in cell survival and proliferation .

Case Study 1: Antimicrobial Activity Evaluation

In a study published in Molecular Medicine, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties against various pathogens. This compound was among the most effective compounds tested, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study 2: Anti-inflammatory Activity Assessment

A comparative study assessed the anti-inflammatory effects of several thiazole derivatives, including this compound against standard drugs like phenylbutazone. The results indicated that the compound exhibited superior anti-inflammatory activity in animal models, reducing edema significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazol-2-yl Benzamides

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide
  • Structural Difference : Replaces the methoxy group with a benzyl moiety.
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
  • Structural Difference : Features a nitro group at position 5 of the thiazole and a trifluoromethyl group on the benzamide.
  • Implications : The electron-withdrawing nitro and trifluoromethyl groups may enhance metabolic stability but reduce solubility. Crystallographic studies reveal intermolecular N–H···N hydrogen bonding, influencing solid-state packing and stability .
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • Structural Difference : Incorporates a chloro substituent and methyl group on a benzothiazole core.
  • The benzothiazole system may offer distinct π-π stacking interactions compared to thiazole .

Triazole- and Oxadiazole-Containing Analogs

4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide
  • Structural Difference : Integrates a triazole-thiazole hybrid system.
  • The sulfanyl linker may enhance conformational flexibility .
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structural Difference : Replaces the benzamide with an oxadiazole-amine group.
  • Implications : Oxadiazoles are electron-deficient, which may alter electronic distribution and redox properties compared to benzamides .

Sulfamoyl and Triazinyl Derivatives

4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
  • Structural Difference : Contains a sulfamoyl bridge and triazinyl group.
  • Implications: The sulfamoyl group may act as a hydrogen-bond donor/acceptor, enhancing interactions with enzymes or receptors. The triazine ring’s planar structure could facilitate intercalation or stacking in biological systems .

Physicochemical and Spectroscopic Properties

Table 1: Key Physical and Spectral Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not Reported ~1660–1680 (benzamide) 7.36–7.72 (Ar-H), 3.8–4.0 (OCH₃)
N-(5-Nitro-1,3-thiazol-2-yl)-4-CF₃-benzamide 160–290 1606 (C=O) 7.36–8.39 (Ar-H)
N-(5-Chloro-4-methyl-benzothiazol-2-yl)-... Not Reported Not Reported 7.46–8.32 (Ar-H)
4-Benzylthio-2-chloro-... (Compound 51) 266–268 1663–1682 (C=O) 7.47–8.35 (Ar-H)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide, and what reaction parameters critically influence yield?

  • Answer : Synthesis typically involves multi-step reactions starting with thiazole ring formation. For example, coupling 2-aminothiazole derivatives with benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) is a standard approach. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature for amide bond formation), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is often required to achieve >90% purity .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups (e.g., methoxy, benzoyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details. For example, intermolecular hydrogen bonding patterns in similar compounds were confirmed via crystallography .

Q. What in vitro assays are routinely used to evaluate its biological activity (e.g., antimicrobial, anticancer)?

  • Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC against Gram-positive/negative bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data for this compound?

  • Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Strategies include:

  • Enhanced sampling methods : Molecular Dynamics (MD) simulations to explore conformational changes in target proteins .
  • Free energy calculations : Use tools like Multiwfn to analyze electron localization and binding energetics .
  • Experimental validation : Surface Plasmon Resonance (SPR) to measure binding kinetics and confirm docking poses .

Q. What strategies optimize the compound’s stability and reactivity in biological assays, particularly for oxidation-prone functional groups?

  • Answer :

  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl protection for thiols) during synthesis .
  • Inert conditions : Conduct assays under argon/nitrogen to prevent oxidation of thiazole or benzamide moieties .
  • Formulation : Use DMSO stocks with antioxidants (e.g., ascorbic acid) for long-term storage .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?

  • Answer : SHELX-refined X-ray structures reveal precise bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For instance, the amide group’s planarity in similar compounds correlates with enhanced target binding . SAR optimization might involve modifying substituents (e.g., methoxy to ethoxy) to enhance steric complementarity with active sites .

Q. What computational tools are recommended for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties early in drug discovery?

  • Answer :

  • SwissADME : Predicts logP, solubility, and CYP450 interactions based on molecular descriptors .
  • Molinspiration : Estimates bioavailability scores and blood-brain barrier penetration .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to prioritize analogs with favorable pharmacokinetic profiles .

Methodological Challenges & Contradictions

Q. How should researchers address low reproducibility in biological activity across studies (e.g., conflicting IC₅₀ values)?

  • Answer : Standardize protocols:

  • Cell culture conditions : Use identical passage numbers, serum concentrations, and incubation times .
  • Compound solubility : Pre-dissolve in DMSO at <0.1% final concentration to avoid solvent toxicity .
  • Positive controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action when target proteins are unknown?

  • Answer :

  • Phage display : Identify binding partners from cDNA libraries .
  • Thermal shift assay (TSA) : Detect protein stabilization upon compound binding .
  • Pathway analysis : RNA-seq or proteomics to map differentially expressed genes/proteins post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide

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